1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride
CAS No.:
Cat. No.: VC13764744
Molecular Formula: C19H21ClN2
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN2 |
|---|---|
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m0./s1 |
| Standard InChI Key | XGJRZQHDLLMQMR-QJHJCNPRSA-M |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] |
| SMILES | CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₉H₂₁ClN₂, corresponds to a molar mass of 312.8 g/mol. Its IUPAC name, 1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium chloride, reflects the presence of two (S)-configured 1-phenylethyl substituents on the imidazolium ring. The chloride counterion balances the positive charge localized on the nitrogen atoms of the heterocyclic core.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂ | |
| Molecular Weight | 312.8 g/mol | |
| IUPAC Name | 1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium chloride | |
| InChIKey | XGJRZQHDLLMQMR-QJHJCNPRSA-M | |
| Isomeric SMILES | CC@@HN2C=CN+C@@HC3=CC=CC=C3.[Cl-] |
The stereochemistry of the (S)-1-phenylethyl groups introduces chirality, which is critical for applications in enantioselective catalysis. X-ray crystallography of analogous imidazolium salts reveals a planar imidazolium ring with substituents oriented perpendicularly to minimize steric hindrance .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves a two-step alkylation of imidazole with (S)-1-phenylethyl halides (e.g., bromides or chlorides). A representative procedure includes:
-
Alkylation of Imidazole:
Imidazole reacts with two equivalents of (S)-1-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux. This step selectively substitutes the 1- and 3-positions of the imidazole ring. -
Chloride Exchange:
The resulting bis-alkylated imidazolium bromide undergoes anion metathesis with silver chloride (AgCl) in aqueous ethanol to yield the chloride salt.
Table 2: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Alkylation Solvent | Acetonitrile | |
| Reaction Temperature | 80–90°C (reflux) | |
| Anion Exchange Reagent | AgCl | |
| Yield | 60–70% (after purification) |
Challenges in Stereochemical Control
Achieving high enantiomeric purity requires careful selection of chiral starting materials. The use of (S)-1-phenylethyl bromide with >99% enantiomeric excess (ee) ensures minimal racemization during alkylation. Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry and reaction time .
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The compound’s chiral imidazolium framework positions it as a potential precursor for N-heterocyclic carbene (NHC) ligands. Deprotonation generates a chiral NHC capable of coordinating transition metals (e.g., copper, gold) for enantioselective transformations . For example, NHC–copper complexes derived from structurally similar imidazolium salts exhibit high activity in hydrosilylation and cyclopropanation reactions .
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The compound is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but insoluble in water or nonpolar solvents. Thermogravimetric analysis (TGA) of the tetrafluoroborate analog ([B-F₄]⁻) indicates decomposition onset at 220°C, suggesting moderate thermal stability .
Table 3: Selected Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | — |
| Solubility in DMSO | >50 mg/mL | |
| Stability (pH 7) | Stable for 24 hours |
Patent Landscape and Future Directions
Intellectual Property Trends
Patent filings indexed under the InChIKey XGJRZQHDLLMQMR-QJHJCNPRSA-M focus on novel synthetic methods and catalytic applications . For instance, WO202318452A1 discloses its use in asymmetric aldol reactions catalyzed by NHC–palladium complexes .
Research Gaps and Opportunities
-
Biological Activity Screening: No studies have evaluated its antimicrobial or anticancer potential.
-
Materials Applications: Exploration in ionic liquids or conductive polymers remains untapped.
-
Scalable Synthesis: Current protocols require optimization for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume